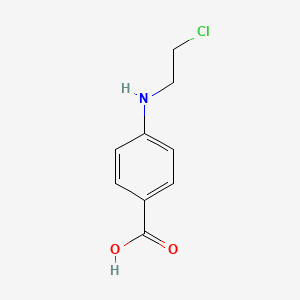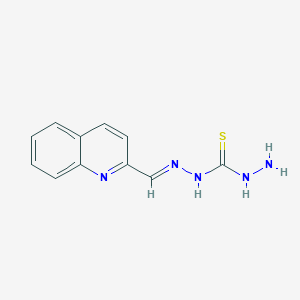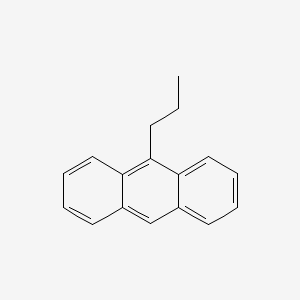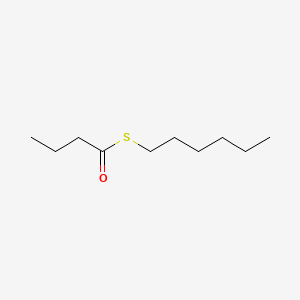![molecular formula C9H12N4O5 B14742929 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea CAS No. 5346-33-8](/img/structure/B14742929.png)
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is a synthetic organic compound that features a nitrofuran moiety, which is known for its antimicrobial properties. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-(3-hydroxypropyl)urea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Various oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties due to the nitrofuran moiety.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Possible applications in materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is likely related to its nitrofuran component. Nitrofuran compounds typically exert their effects by generating reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial activity. The molecular targets may include bacterial DNA, proteins, and cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antimicrobial agent.
Comparison
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is unique due to its specific structure, which combines a nitrofuran moiety with a hydroxypropyl and urea group. This combination may confer unique properties, such as enhanced solubility or specific biological activity, compared to other nitrofuran compounds.
Propriétés
Numéro CAS |
5346-33-8 |
|---|---|
Formule moléculaire |
C9H12N4O5 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
1-(3-hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H12N4O5/c10-9(15)12(4-1-5-14)11-6-7-2-3-8(18-7)13(16)17/h2-3,6,14H,1,4-5H2,(H2,10,15) |
Clé InChI |
YRAXXSAIKVEZFO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCO)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


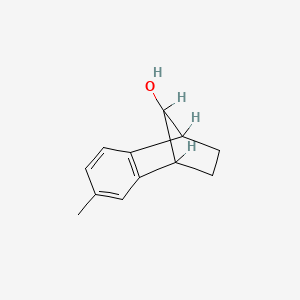
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
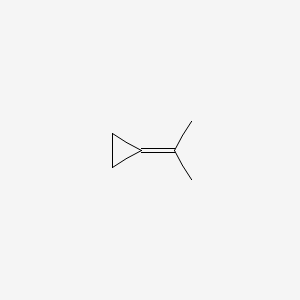
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)


